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Core Iron Carbonyl Reagents and Complexes

The chemistry of organoiron complexes in synthesis primarily utilizes a small set of iron carbonyl starting

materials to create a wide variety of functionally complexed organic structures [1].

The table below summarizes the core iron carbonyl reagents used to prepare organoiron complexes.

Reagent Name
Chemical
Formula

Physical
Form

Key Applications

Iron Pentacarbonyl
[1]

Fe(CO)₅ Liquid (b.p.
103 °C) [1]

Fundamental reagent for synthesizing
(diene)Fe(CO)₃ and (alkene)Fe(CO)₄

complexes [1].

Diiron
Nonacarbonyl [1]

Fe₂(CO)₉ Solid [1] Serves as an alternative carbonyl source for

preparing tricarbonyliron complexes [1].

Triiron
Dodecacarbonyl [1]

Fe₃(CO)₁₂ Solid [1] Serves as an alternative carbonyl source for

preparing tricarbonyliron complexes [1].

The table below summarizes common classes of synthesized organoiron complexes and their stereochemical

roles.
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Complex Type Example Structure Stereochemical Role/Property

Tricarbonyl(Diene)Iron
[1]

(Butadiene)Fe(CO)₃ The Fe(CO)₃ group acts as a net electron
donor and blocks one face of the diene,

enabling stereoselective functionalization [1].

Cyclohexadienylium
Iron [1] [2]

(C₆H₇)Fe(CO)₃⁺ Electrophilic complexes that undergo

nucleophilic attack with regioselectivity
controlled by substituents on the dienylium ring

[2].

Chiral Acyl Complex [1] [(η⁵-C₅H₅)Fe(CO)

(PPh₃)(C(O)R)]⁺

The iron center, with a chiral phosphine ligand

(PPh₃), acts as a chiral auxiliary for asymmetric
synthesis via nucleophilic addition to the acyl

ligand [1].

Key Reactions and Synthetic Applications

Organoiron complexes enable a range of transformations that are difficult to achieve with traditional organic

chemistry.

Stereoselective Nucleophilic Addition

A significant application is the enantioselective addition of nucleophiles to alkenes or dienes complexed with

iron. The metal binds to one face of the π-system, creating a center of chirality and directing the

nucleophile's attack from the exposed face with high stereoselectivity [1].

Regioselective Ring Connection

Tricarbonyl(cyclohexadienylium)iron complexes are powerful electrophiles. The regiochemistry of

nucleophilic addition (attack at C-1 vs. C-3) can be controlled by modifying the 4-alkoxy substituent on the

ring and the countercation of the enolate nucleophile [2]. This method has been successfully applied to form
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bonds between highly substituted ring centers, demonstrating its potential for constructing complex

carbocyclic frameworks like that of trichothecanes [3].

Activation and Protection of Diene Systems

The Fe(CO)₃ group can activate, deactivate, or protect double bonds for subsequent reactions. It stabilizes

diene systems, directs stereospecific attack, and can be cleanly removed after the desired transformation,

making it a versatile protecting group in multi-step synthesis [1].

Experimental Protocols and Methodologies

General Synthesis of Tricarbonyliron Complexes

A common preparation involves reacting an alkene or diene with Fe(CO)₅, Fe₂(CO)₉, or Fe₃(CO)₁₂ [1].

Typical Procedure: The unsaturated organic substrate is heated with the iron carbonyl reagent, often
without a solvent or in a high-boiling solvent like dibutyl ether, tetrahydrofuran, or hydrocarbons [1].

Safety Note: Iron carbonyls are highly toxic. All operations must be conducted in an efficient fume
hood [1].

Mechanism: The reaction typically proceeds via initial dissociation of CO to generate a coordinatively
unsaturated 16-electron Fe(CO)₄ species, which then coordinates to the organic substrate to form an

18-electron complex [1].

Removal of the Fe(CO)₃ Group

Demetalation is crucial for liberating the organic product after transformation. Several oxidizing agents can

be used [1].

The table below lists common reagents for removing the Fe(CO)₃ group.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1980/p1/p19800000395
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4961068/
https://www.smolecule.com/products/s12542717?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Reagent Standard Conditions Notes

Ceric Ammonium
Nitrate (CAN) [1]

0 °C in Methanol [1] A standard, widely used oxidizing
agent.

Trimethylamine N-
Oxide [1]

0 °C in N,N-Dimethylacetamide or
room temperature in Acetone [1]

A mild oxidant, though not specific as
it can also oxidize primary alcohols to

aldehydes [1].

Halogens (Br₂, I₂) [1] -40 to -78 °C in Dichloromethane [1] Effective under cryogenic conditions.

Active Manganese
Dioxide [1]

Varies Useful for one-pot removal and
oxidative cyclization [1].

Key Methodological Considerations

Controlling Regioselectivity: When working with tricarbonyl(dienylium)iron complexes, using a 4-

isopropoxy substituent instead of a 4-methoxy group and carefully selecting the enolate countercation
can significantly improve regioselectivity for nucleophilic attack at the 1-position [2].

Specialized Transformations: Organoiron complexes participate in a wide range of other reactions,
including decarboxylation mediated by trimethylsilyl (TMS) groups [4] and reactions with electrophiles

like tetracyanoethylene (TCNE) [1].

Experimental Workflow: From Synthesis to
Demetalation

The following diagram outlines a generalized workflow for using an organoiron complex in a synthetic

sequence, from the initial complexation to the final demetalation to yield the organic product.
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(Alkene/Diene)

Complexation with Fe(CO)₅
(Heat, solvent/no solvent)

Organoiron Complex

Stereoselective/Regioselective
Reaction (e.g., Nucleophile Addition)

Modified Organoiron Complex

Oxidative Demetalation
(e.g., CAN, (CH₃)₃NO)

Final Organic Product

Click to download full resolution via product page

Generalized workflow for synthetic applications of organoiron complexes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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